molecular formula C6H4ClN5 B1469516 2-chloro-3-(1H-tetrazol-1-yl)pyridine CAS No. 1428234-42-7

2-chloro-3-(1H-tetrazol-1-yl)pyridine

Cat. No. B1469516
CAS RN: 1428234-42-7
M. Wt: 181.58 g/mol
InChI Key: HCRIJXONDYFITP-UHFFFAOYSA-N
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Description

“2-chloro-3-(1H-tetrazol-1-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a tetrazole ring, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .


Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Tetrazole derivatives are known for their bioisosteric properties, which make them suitable substitutes for carboxylic acid groups in drug molecules. The presence of tetrazole in 2-chloro-3-(1H-tetrazol-1-yl)pyridine can enhance the bioavailability of pharmaceuticals by improving lipid solubility, thus facilitating easier penetration through cell membranes . This characteristic is particularly beneficial in the development of new medications with improved efficacy and pharmacokinetic profiles.

Agricultural Chemistry: Development of Agrochemicals

The tetrazole moiety is utilized in the synthesis of agrochemicals due to its ability to mimic natural growth hormones. Compounds like 2-chloro-3-(1H-tetrazol-1-yl)pyridine can be employed in the creation of novel pesticides and herbicides, offering potentially safer and more effective alternatives to traditional agricultural chemicals .

Material Science: Creation of Advanced Materials

In material science, the unique electronic properties of tetrazoles are exploited to create advanced materials2-chloro-3-(1H-tetrazol-1-yl)pyridine can be used as a precursor for the synthesis of polymers and coatings with specific electrical characteristics, which are essential for the development of electronic devices and sensors .

Biochemistry: DNA Synthesis and Molecular Docking

The acidic nature of tetrazoles allows 2-chloro-3-(1H-tetrazol-1-yl)pyridine to be used in biochemistry for DNA synthesis. It serves as a building block in the assembly of nucleic acids and is also involved in molecular docking studies to predict the interaction between drugs and their target molecules .

Environmental Chemistry: Pollution Remediation

Tetrazole derivatives can play a role in environmental chemistry, particularly in pollution remediation. The reactivity of 2-chloro-3-(1H-tetrazol-1-yl)pyridine with various pollutants can be harnessed to develop treatments for contaminated water and soil, aiding in the removal of hazardous substances .

Analytical Chemistry: Chemical Sensors

Due to its reactivity and stability, 2-chloro-3-(1H-tetrazol-1-yl)pyridine can be incorporated into chemical sensors. These sensors can detect specific ions or molecules, making them useful in various analytical applications, including medical diagnostics and environmental monitoring .

Safety and Hazards

When handling “2-chloro-3-(1H-tetrazol-1-yl)pyridine”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-chloro-3-(tetrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-6-5(2-1-3-8-6)12-4-9-10-11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRIJXONDYFITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(1H-tetrazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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